

Application Notes and Protocols for MeOSuc-AAPV-pNA in Drug Discovery

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Compound of Interest		
Compound Name:	Meosuc-aapm-pna	
Cat. No.:	B1587369	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the chromogenic substrate, Methoxysuccinyl-Alanine-Alanine-Proline-Valine-para-nitroanilide (MeOSuc-AAPV-pNA), for the discovery and characterization of neutrophil elastase inhibitors. Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathology of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute respiratory distress syndrome, making it a critical target for therapeutic intervention.

Introduction to MeOSuc-AAPV-pNA

MeOSuc-AAPV-pNA is a highly sensitive and specific substrate for Human Neutrophil Elastase (HNE) and Proteinase 3 (PR3). The substrate mimics the natural cleavage site of HNE. Upon enzymatic cleavage by HNE, the colorless MeOSuc-AAPV-pNA releases a yellow-colored product, para-nitroanilide (pNA). The rate of pNA formation, which can be quantified by measuring the absorbance at 405-410 nm, is directly proportional to the elastase activity. This property makes MeOSuc-AAPV-pNA an invaluable tool for high-throughput screening (HTS) of compound libraries to identify potential HNE inhibitors and for detailed kinetic studies of lead compounds.

Key Applications in Drug Discovery

• High-Throughput Screening (HTS): The simple, colorimetric readout of the MeOSuc-AAPV-pNA assay makes it highly amenable to automated HTS platforms for the initial identification



of hit compounds from large chemical libraries.

- IC50 Determination: The substrate is routinely used to determine the half-maximal inhibitory concentration (IC50) of test compounds, a key parameter for ranking the potency of inhibitors.
- Mechanism of Inhibition Studies: Kinetic experiments using varying concentrations of both
 the substrate and inhibitor can elucidate the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive).
- Structure-Activity Relationship (SAR) Studies: The assay provides a quantitative measure of inhibitor potency, which is essential for medicinal chemists to refine the chemical structure of hit compounds and improve their efficacy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for MeOSuc-AAPV-pNA and examples of IC50 values for known HNE inhibitors determined using this or similar substrates.

Parameter	Value	Enzyme Source	Reference
K_m_	0.152 mM	Human Neutrophil Elastase	[1]
Extinction Coefficient (ε) of pNA	8.8 x 10 ³ M ⁻¹ cm ⁻¹ at 410 nm	-	[2]

Table 1: Kinetic Parameters for MeOSuc-AAPV-pNA.

Inhibitor	IC50 (μM)	Substrate Used	Reference
Compound 17 (from Paulownia tomentosa)	2.4 ± 1.0 - 74.7 ± 8.5	MeOSuc-AAPV-pNA	[3]
Sivelestat	0.0257	Not Specified	[4]
D4L-1	0.0108	Not Specified	[4]
D4L-2	0.0180	Not Specified	[4]



Table 2: Examples of IC50 Values for Neutrophil Elastase Inhibitors.

Experimental Protocols Protocol 1: Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol details the steps for determining the inhibitory activity of a test compound against HNE using MeOSuc-AAPV-pNA.

Materials:

- Human Neutrophil Elastase (HNE), purified
- MeOSuc-AAPV-pNA substrate
- Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO
- Test compound (dissolved in DMSO)
- Positive Control Inhibitor (e.g., Sivelestat)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 410 nm

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO. Dilute with assay buffer to the desired final concentration (e.g., 1 mM).
 - Prepare a stock solution of HNE in a suitable buffer. Dilute with assay buffer to the desired final concentration (e.g., 0.5 nM).
 - Prepare serial dilutions of the test compound and the positive control inhibitor in DMSO.
- Assay Setup:



- In a 96-well plate, add the following to each well:
 - Test Wells: 2 μL of test compound dilution.
 - Positive Control Wells: 2 μL of positive control inhibitor dilution.
 - Negative Control (No Inhibitor) Wells: 2 μL of DMSO.
 - Blank (No Enzyme) Wells: 2 μL of DMSO.
- Add 178 μL of assay buffer to all wells.
- $\circ~$ Add 10 μL of diluted HNE to all wells except the blank wells. Add 10 μL of assay buffer to the blank wells.
- Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
- Initiate Reaction and Measure Absorbance:
 - Add 10 μL of the MeOSuc-AAPV-pNA solution to all wells to initiate the enzymatic reaction.
 - Immediately start measuring the absorbance at 410 nm every minute for 30 minutes at 37°C using a microplate reader.

Data Analysis:

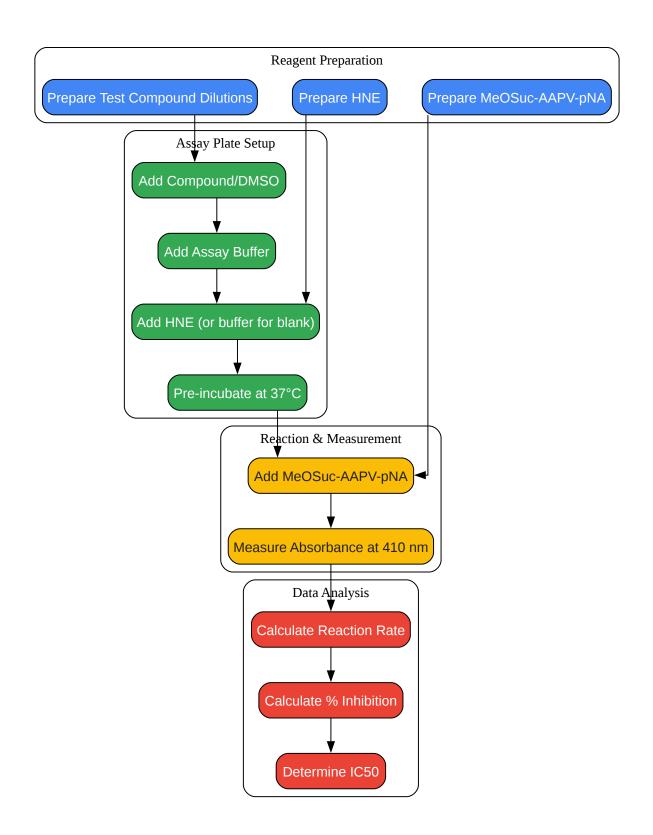
- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
- Correct the rates of the test and control wells by subtracting the rate of the blank wells.
- Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100
- Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



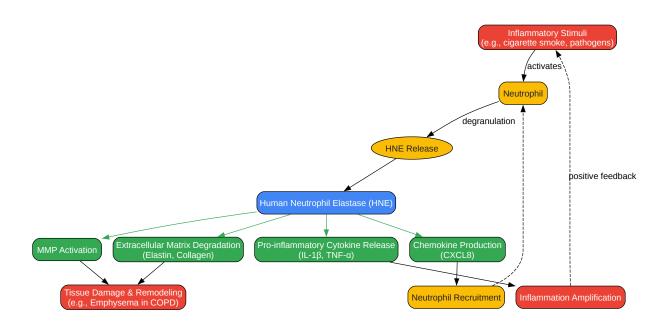


Visualizations









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